rac-(4aS,7aS)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one
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Overview
Description
rac-(4aS,7aS)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a hexahydropyrrolo[3,4-b][1,4]oxazine ring system, which is a fused ring system containing both nitrogen and oxygen atoms
Preparation Methods
The synthesis of rac-(4aS,7aS)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of a suitable amine with an epoxide can lead to the formation of the oxazine ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
rac-(4aS,7aS)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, often using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the oxazine ring and formation of corresponding products.
Scientific Research Applications
rac-(4aS,7aS)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of rac-(4aS,7aS)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
rac-(4aS,7aS)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one can be compared with other similar compounds, such as:
rac-(4aS,7aS)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate: This compound has a similar ring structure but with a carboxylate group.
(4aS,7aS)-4-(Cyclopropylmethyl)hexahydropyrrolo[3,4-b][1,4]oxazin-6(2H)-yl](2,2-dimethylcyclopropyl)methanone: This compound features additional functional groups that modify its chemical properties.
The uniqueness of this compound lies in its specific ring structure and the presence of a methyl group, which can influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
(4aS,7aS)-4-methyl-5,6,7,7a-tetrahydro-4aH-pyrrolo[3,4-b][1,4]oxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-9-5-2-8-3-6(5)11-4-7(9)10/h5-6,8H,2-4H2,1H3/t5-,6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHXQUJVFLXNDX-WDSKDSINSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CNCC2OCC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CNC[C@@H]2OCC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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